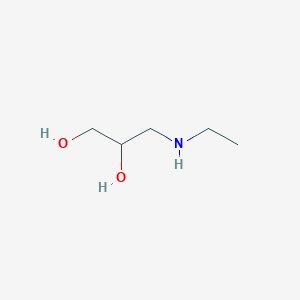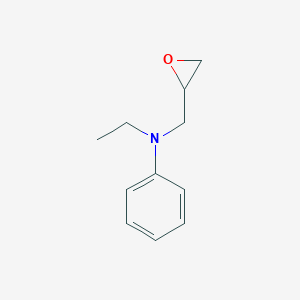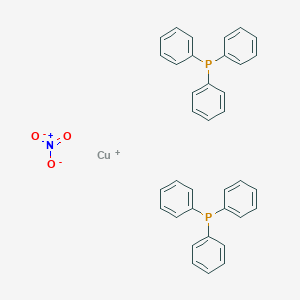
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.
Efectos Bioquímicos Y Fisiológicos
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.
Direcciones Futuras
There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.
Métodos De Síntesis
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.
Propiedades
Número CAS |
104473-02-1 |
|---|---|
Nombre del producto |
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9) |
Clave InChI |
CASZUKRVMSWQHA-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1S)CC(=O)O |
SMILES canónico |
C1CN(C(=O)C1S)CC(=O)O |
Sinónimos |
3-mercapto-2-oxo-1-pyrrolidinyl acetic acid 3-MOPAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)











![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)